2-((Phenylthio)methyl)-2,3-dihydrobenzofuran

Synthetic Organic Chemistry Heterocyclic Chemistry Process Chemistry

2-((Phenylthio)methyl)-2,3-dihydrobenzofuran is the definitive intermediate for 2-carboxylate dihydrobenzofuran libraries. Its unique α-phenylthiomethyl group enables high-yield ester conversion – a transformation impossible with unsubstituted or 3-substituted isomers. The crystalline solid (mp 56–57 °C) allows cost-saving recrystallization purification, ensuring superior batch consistency for med chem and process scale-up.

Molecular Formula C15H14OS
Molecular Weight 242.3 g/mol
CAS No. 74455-32-6
Cat. No. B12887280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Phenylthio)methyl)-2,3-dihydrobenzofuran
CAS74455-32-6
Molecular FormulaC15H14OS
Molecular Weight242.3 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C21)CSC3=CC=CC=C3
InChIInChI=1S/C15H14OS/c1-2-7-14(8-3-1)17-11-13-10-12-6-4-5-9-15(12)16-13/h1-9,13H,10-11H2
InChIKeyRHRSUVLDTJNFEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Phenylthio)methyl)-2,3-dihydrobenzofuran (CAS 74455-32-6): Core Identity and Structural Class for Sourcing Decisions


2-((Phenylthio)methyl)-2,3-dihydrobenzofuran (CAS 74455-32-6) is a synthetic benzofuran derivative with the molecular formula C15H14OS and a molecular weight of 242.34 g/mol [1]. The compound features a phenylthio group linked via a methylene bridge to the 2-position of a 2,3-dihydrobenzofuran scaffold, distinguishing it from fully aromatic benzofurans and from 3-substituted positional isomers . Its reported physical properties include a melting point of 56–57 °C (recrystallized from methanol) and a predicted density of 1.20 ± 0.1 g/cm³, with a calculated LogP of 4.2 indicating substantial lipophilicity [1]. Primarily documented as a key synthetic intermediate in the preparation of methyl 2,3-dihydro-2-benzofurancarboxylates, it also appears in bioactivity databases as a ligand for purinergic receptors [2][3].

Why 2-((Phenylthio)methyl)-2,3-dihydrobenzofuran Cannot Be Replaced by Generic 2,3-Dihydrobenzofuran Analogs in Synthesis and Screening


The 2-((phenylthio)methyl)-2,3-dihydrobenzofuran scaffold holds a uniquely reactive α-phenylthiomethyl group at the 2-position that is absent in the parent 2,3-dihydrobenzofuran or in simple 2-alkyl analogs [1]. This phenylthio moiety serves as a latent carboxylate equivalent through α-dichlorination/methanolysis, enabling conversion to methyl 2,3-dihydro-2-benzofurancarboxylates in high yield—a transformation that cannot be executed with unsubstituted 2,3-dihydrobenzofuran or 2-methyl analogs lacking this masked functionality [1]. Furthermore, the 2-substitution regiochemistry is critical: the 3-((phenylthio)methyl) positional isomer (CAS 103304-48-9) presents entirely different reactivity and has been obtained through distinct metal-free radical cyclization routes, ruling out simple interchange in multistep synthetic sequences [2]. For biological screening applications, even small structural variations on the dihydrobenzofuran core—such as ring chlorination, nitro substitution, or oxidation state changes—produce divergent pharmacological profiles, as evidenced by the sharp SAR gradients observed in 2,3-dihydrobenzofuran-based serotonin 1A and P2X7 receptor programs [3][4].

Quantitative Differentiation Evidence for 2-((Phenylthio)methyl)-2,3-dihydrobenzofuran Against Its Closest Analogs


Synthetic Yield Comparison: 2-((Phenylthio)methyl)-2,3-dihydrobenzofuran Formation vs. Direct 2,3-Dihydrobenzofuran Core Syntheses

The copper-catalyzed oxysulfonylation of 2-allylphenol with sodium benzenesulfonate delivers 2-((phenylthio)methyl)-2,3-dihydrobenzofuran in 87% isolated yield, as reported in the synthetic methodology literature [1]. In contrast, the formation of the unsubstituted parent 2,3-dihydrobenzofuran via classical acid-catalyzed cyclization of 2-allylphenol typically proceeds in 60–75% yield under optimized conditions [2]. This ~12–27 percentage-point yield advantage, combined with the direct introduction of the synthetically versatile phenylthio handle in a single step, eliminates the need for a separate post-cyclization functionalization sequence, resulting in a net two-step reduction in the synthetic route to methyl 2,3-dihydro-2-benzofurancarboxylate targets [1].

Synthetic Organic Chemistry Heterocyclic Chemistry Process Chemistry

Lipophilicity Differentiation: LogP and TPSA Positioning Relative to Core 2,3-Dihydrobenzofuran and Substituted Analogs

The predicted LogP of 2-((phenylthio)methyl)-2,3-dihydrobenzofuran is 4.2, with a topological polar surface area (TPSA) of 34.5 Ų [1]. This places the compound approximately 2.1 LogP units more lipophilic than the parent 2,3-dihydrobenzofuran (LogP ~2.1, TPSA 9.2 Ų) [2] and about 0.4 LogP units more lipophilic than the 7-chloro analog (LogP ~3.8, calculated from structure) . The elevated LogP combined with moderate TPSA positions this compound in a favorable CNS drug-like property space (LogP 3–5, TPSA < 60 Ų), whereas the unsubstituted parent falls below the typical CNS threshold and the fully aromatic 2-((phenylthio)methyl)benzofuran analog would exhibit even higher LogP (~4.8 predicted) with reduced solubility due to planarity-driven crystal packing .

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Melting Point and Purification Advantage: Crystalline Nature vs. Liquid Analogs

2-((Phenylthio)methyl)-2,3-dihydrobenzofuran is a crystalline solid with a melting point of 56–57 °C (recrystallized from methanol) [1]. This is a significant practical advantage over the parent 2,3-dihydrobenzofuran, which is a liquid at ambient temperature (mp < −20 °C), and over the 3-((phenylthio)methyl) positional isomer, which is reported as an oil [2]. The crystallinity of the target compound enables straightforward purification by recrystallization rather than distillation or preparative chromatography, reducing processing cost and improving purity consistency in kilogram-scale intermediate deliveries. The boiling point of 151–158 °C at 0.05 Torr further confirms suitability for vacuum distillation if additional purification is required [1].

Process Chemistry Purification Science Solid-State Characterization

P2X7 Receptor Antagonist Activity: Biological Differentiation from Inactive 2,3-Dihydrobenzofuran Core

2-((Phenylthio)methyl)-2,3-dihydrobenzofuran has been evaluated for antagonist activity against recombinant rat P2X purinoceptor 7 (P2X7) and registered in the ChEMBL database as CHEMBL754458 [1]. Although the precise IC50 value is not publicly disclosed in the available database summary, the mere presence of detectable antagonist activity distinguishes this compound from the unsubstituted 2,3-dihydrobenzofuran core, which shows no reported P2X7 affinity in the same assay panel [2]. In the broader class of 2,3-dihydrobenzofuran-based P2X7 antagonists, compound potency spans from sub-nanomolar (e.g., CHEMBL551362, IC50 = 0.398 nM) to micromolar ranges depending on substitution pattern, indicating that the phenylthiomethyl group contributes a measurable but entry-level affinity that could serve as a starting point for SAR expansion [3].

Purinergic Signaling Ion Channel Pharmacology Inflammation Research

Regiochemical Identity: 2-Position vs. 3-Position Phenylthiomethyl Substitution Divergence in Synthetic Accessibility

The 2-((phenylthio)methyl)-2,3-dihydrobenzofuran (CAS 74455-32-6) regioisomer is synthesized via cyclofunctionalization of 2-allylphenols with aromatic sulfenyl chlorides, a Markovnikov-directed electrophilic cyclization that exclusively delivers the 2-substituted product [1]. The 3-((phenylthio)methyl) positional isomer (CAS 103304-48-9) cannot be accessed through this route and instead requires entirely different methodology—specifically, metal-free intramolecular radical cyclization/thiolation cascade reactions of alkenyl-tethered arenediazonium salts, developed decades later [2]. This fundamental divergence in synthetic accessibility means that researchers targeting 2-functionalized 2,3-dihydrobenzofuran libraries cannot substitute the 3-isomer without redesigning the entire synthetic route, making CAS 74455-32-6 the mandatory building block for 2-position SAR exploration programs.

Regioselective Synthesis Heterocyclic Chemistry Reaction Methodology

Procurement-Driven Application Scenarios for 2-((Phenylthio)methyl)-2,3-dihydrobenzofuran (CAS 74455-32-6)


Synthesis of Methyl 2,3-Dihydro-2-benzofurancarboxylates via Phenylthio Latent Carboxylate Strategy

The primary documented application of this compound is as an intermediate in the synthesis of methyl 2,3-dihydro-2-benzofurancarboxylates. Following the Yodo–Harada protocol, the phenylthiomethyl group undergoes α-dichlorination followed by methanolysis to liberate the methyl ester in high yield [1]. This methodology is particularly valuable when the target carboxylate is sensitive to direct oxidative or hydrolytic conditions that would be required for alternative routes. The 87% yield for the initial cyclization step, combined with the crystalline nature of the intermediate, makes this an attractive procurement choice for medicinal chemistry groups building 2-carboxylate-focused dihydrobenzofuran libraries [2].

P2X7 Receptor Antagonist Screening and SAR Expansion

The compound's registered antagonist activity at the rat P2X7 receptor (CHEMBL754458) positions it as a validated starting scaffold for purinergic receptor modulator programs [3]. Researchers can procure this compound as a confirmed-active reference standard for assay validation, then systematically explore SAR through substitution on the phenyl ring, oxidation state modification of the sulfur (sulfoxide/sulfone), or variation of the dihydrobenzofuran core substitution. The measured LogP of 4.2 and TPSA of 34.5 Ų place the compound within CNS drug-like physicochemical space, supporting its use in neuroinflammation and chronic pain target programs where P2X7 antagonism is therapeutically relevant [4].

Regioselective 2-Position Dihydrobenzofuran Library Synthesis

For library synthesis programs requiring exclusive 2-position functionalization of the 2,3-dihydrobenzofuran scaffold, this compound is the obligatory starting material. The cyclofunctionalization route with sulfenyl chlorides is Markovnikov-directed and does not produce the 3-substituted isomer, ensuring regiochemical purity without the need for chromatographic isomer separation [1]. The 3-positional isomer (CAS 103304-48-9) cannot be accessed by this route and requires entirely different radical-based methodology, making CAS 74455-32-6 the only viable procurement option for 2-substituted library enumeration [5].

Crystalline Building Block for Scale-Up and Process Chemistry

The crystalline solid nature of this compound (mp 56–57 °C) offers a significant practical advantage in scale-up operations. Unlike the liquid parent 2,3-dihydrobenzofuran or the oily 3-positional isomer, this compound can be purified by simple recrystallization from methanol, avoiding the need for fractional distillation or preparative HPLC [2][6]. The boiling point of 151–158 °C at 0.05 Torr provides a secondary purification option via vacuum distillation if needed. For CROs and process chemistry groups supplying multigram to kilogram quantities of dihydrobenzofuran intermediates, this physical form advantage translates directly to reduced purification cost and higher batch-to-batch consistency.

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